2-クロロ-6-フルオロフェノール

概要

説明

Synthesis Analysis

While specific synthesis methods for 2-Chloro-6-fluorophenol are not detailed in the available literature, the synthesis of related halogenated phenols often involves halogenation reactions, where halogen atoms are introduced into the phenol molecule. Techniques such as direct halogenation or via intermediates are common. For example, the synthesis of related compounds involves steps like substitution reactions where chlorine and fluorine atoms are introduced into the phenolic ring at specific positions under controlled conditions (Boiko et al., 2011).

Molecular Structure Analysis

The molecular structure of halogenated phenols, including 2-Chloro-6-fluorophenol, is crucial in determining their chemical behavior. Studies on similar molecules, such as 2-fluorophenol and 2,6-difluorophenol, have shown that the presence of halogen atoms affects the molecular geometry and can lead to the formation of weak intramolecular hydrogen bonds (Vajda & Hargittai, 1993). These structural characteristics are essential for understanding the reactivity and interactions of 2-Chloro-6-fluorophenol.

科学的研究の応用

化学分析

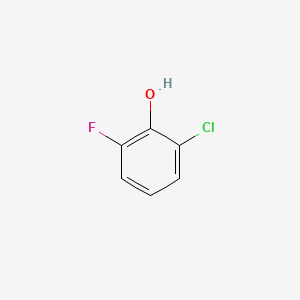

2-クロロ-6-フルオロフェノールは、化学式C6H4ClFOの化合物です . 分子量は146.547です . フェノール、2-クロロ-6-フルオロ-としても知られています . 構造は、2D Molファイルまたは計算された3D SDファイルとして見ることができます .

毒性試験

米国環境保護庁(EPA)は、2-クロロ-6-フルオロフェノールについて暫定的な査読済み毒性値を算出しました . これらの研究は、この化合物への曝露に伴う潜在的な健康リスクを理解するために不可欠です .

環境影響試験

2-クロロ-6-フルオロフェノールが農産物に与える影響を理解するための調査が行われました. これらの研究は、この化合物の環境フットプリントとその作物の健康と収量への影響を評価するのに役立ちます.

フルオロカテコールの酵素的生成

2-クロロ-6-フルオロフェノールは、フルオロカテコールの酵素的生成に使用されてきました . フルオロカテコールは、さまざまな医薬品や農薬の合成における重要な中間体です .

質量分析

2-クロロ-6-フルオロフェノールの質量分析データが利用可能です。これは、さまざまなサンプルにおける同定と定量に役立ちます . このデータは、分析化学、環境科学、法科学調査において不可欠です .

スーパーファンド健康リスク技術サポート

この化合物は、国立環境評価センターのスーパーファンド健康リスク技術サポートセンターでも研究されています . これは、有害物質で汚染された場所の関連するリスクを評価するのに役立ちます .

Safety and Hazards

2-Chloro-6-fluorophenol is classified as harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It may cause genetic defects and is toxic to aquatic life with long-lasting effects . Appropriate safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

特性

IUPAC Name |

2-chloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAQIYQASAWZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047738 | |

| Record name | 2-Chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2040-90-6, 20651-57-4 | |

| Record name | 2-Chloro-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluoro-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-chloro-6-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel, [2,6-bis[2-(diphenylphosphino)ethyl]pyridine]diiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the behavior of 2-chloro-6-fluorophenol in low-temperature environments unique?

A: 2-chloro-6-fluorophenol exhibits intriguing isomerization behavior at low temperatures. In argon matrixes at 20 K, only the "Cl-type" isomer, stabilized by an OH···Cl hydrogen bond, is observed. The "F-type" isomer, featuring an OH···F bond and present at room temperature, is notably absent. This suggests that hydrogen-atom tunneling within the matrix facilitates the conversion of the F-type isomer to the more stable Cl-type. [] Interestingly, this tunneling is inhibited in the deuterated analog (OD···X), highlighting the impact of isotopic substitution on this phenomenon. []

Q2: Beyond its fundamental chemical properties, has 2-chloro-6-fluorophenol been associated with any environmental health incidents?

A: Yes, there was a reported case of community exposure to 2-chloro-6-fluorophenol in a rural town in western New York. [] The release, originating from a nearby chemical facility, involved a mixture of 2-chloro-6-fluorophenol, toluene, and water. Affected individuals primarily experienced mild symptoms such as headache, throat irritation, cough, chest discomfort, nausea, vomiting, and diarrhea. [] While environmental sampling confirmed soil and surface contamination, air samples did not detect 2-chloro-6-fluorophenol despite a noticeable odor. []

Q3: What research avenues are currently being explored regarding the structural properties and reactivity of 2-chloro-6-fluorophenol and its analogs?

A: Ongoing research focuses on understanding the intricate relationship between structure and reactivity in molecules similar to 2-chloro-6-fluorophenol. For example, studies are investigating the intramolecular hydrogen-atom tunneling and photoreaction mechanisms of 4-bromo-2-chloro-6-fluorophenol in low-temperature argon matrices. [] This research aims to unravel how specific structural modifications, like the introduction of a bromine atom, influence the compound's behavior and reactivity under controlled conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide](/img/structure/B1225236.png)

![2-[[(5-Ethyl-2-thiophenyl)-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225240.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B1225241.png)

![2-[3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-phenylacetamide](/img/structure/B1225243.png)

![N-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-2-furancarboxamide](/img/structure/B1225245.png)

![3-chloro-5-(2-furanyl)-N-propan-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1225249.png)

![3-[(6-Chloro-2-phenyl-1-benzopyran-4-ylidene)amino]-1-propanol](/img/structure/B1225252.png)

![7-[[[5-(2,4-Dimethylanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225255.png)

![3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine](/img/structure/B1225258.png)